

N4-Acetylcytosine (ac4C) in Prokaryotes vs. Eukaryotes: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-acetylcytosine (ac4C) is a conserved RNA modification found across all domains of life, playing a crucial role in fine-tuning gene expression.[1][2] This technical guide provides a comprehensive comparison of ac4C in prokaryotes and eukaryotes, detailing its discovery, the enzymatic machinery responsible for its deposition, its functional implications, and the experimental protocols for its detection and analysis. While ac4C is a key player in ensuring translational fidelity in prokaryotes, its role in eukaryotes has expanded to include the regulation of mRNA stability and translation efficiency, highlighting a significant divergence in the epitranscriptomic landscapes of these two domains. This guide aims to serve as a valuable resource for researchers and professionals in drug development by consolidating current knowledge and providing detailed methodologies for future investigations into this critical RNA modification.

Introduction

First discovered in the 1960s in eukaryotic transfer RNA (tRNA), **N4-acetylcytosine** (ac4C) is a post-transcriptional modification where an acetyl group is added to the nitrogen atom at the fourth position of the cytosine base.[1][2] For decades, its functional significance was primarily associated with tRNA and ribosomal RNA (rRNA).[3] However, recent advancements in high-throughput sequencing technologies have unveiled a broader role for ac4C, particularly in eukaryotic messenger RNA (mRNA), where it acts as a dynamic regulator of gene expression.



This guide will explore the dichotomy of ac4C's function and regulation between prokaryotic and eukaryotic systems. In prokaryotes, ac4C modification is highly specific and primarily serves to maintain the fidelity of protein translation. In contrast, eukaryotes have co-opted this modification for a wider range of regulatory functions, including the modulation of mRNA stability and translational output, with implications in various diseases, including cancer. Understanding these differences is paramount for the development of novel therapeutic strategies that target RNA-modifying enzymes.

The ac4C Machinery: A Tale of Two Acetyltransferases

The deposition of ac4C is catalyzed by a family of enzymes known as RNA acetyltransferases. While the core function is conserved, the enzymes and their regulatory mechanisms differ between prokaryotes and eukaryotes.

Prokaryotic Acetyltransferase: TmcA

In bacteria, the primary enzyme responsible for ac4C formation is TmcA (tRNA(Met) cytidine acetyltransferase). TmcA is a multi-domain enzyme containing both a Walker-type ATPase domain and an N-acetyltransferase domain. Its activity is ATP-dependent and highly specific for the wobble cytosine of elongator tRNAMet. This specificity is crucial for its function in translational accuracy.

Eukaryotic Acetyltransferases: NAT10 and Kre33

In eukaryotes, the key ac4C "writer" is N-acetyltransferase 10 (NAT10) in humans and its ortholog Kre33 in yeast. These enzymes are structurally related to prokaryotic TmcA, also possessing helicase and acetyltransferase domains. However, their substrate scope is broader, targeting not only tRNA but also rRNA and, significantly, mRNA. The activity of NAT10/Kre33 on different RNA substrates often requires adaptor proteins. For instance, the acetylation of tRNASer and tRNALeu requires the involvement of THUMPD1 in humans and its yeast homolog Tan1.

Functional Roles of ac4C: From Fidelity to Regulation



The functional consequences of ac4C modification diverge significantly between prokaryotes and eukaryotes, reflecting the increasing complexity of gene regulation in higher organisms.

Prokaryotes: Ensuring Translational Fidelity

The most well-characterized role of ac4C in prokaryotes is at the wobble position of the anticodon of Escherichia coli elongator tRNAMet. The presence of ac4C at this position strengthens the C-G base pairing, ensuring the precise recognition of the AUG codon and preventing the misreading of the near-cognate AUA codon for isoleucine. This function highlights a mechanism for maintaining the fidelity of protein synthesis. While the presence of ac4C in other RNA species in prokaryotes is not as well-documented, its primary role appears to be confined to this critical aspect of translation.

Eukaryotes: A Multi-faceted Regulator

In eukaryotes, the functions of ac4C are more diverse and impactful on a broader scale of gene expression.

- tRNA and rRNA Modification: Similar to prokaryotes, ac4C is found in eukaryotic tRNAs (tRNASer and tRNALeu) and 18S rRNA. In tRNA, it contributes to stability, while in rRNA, it is important for proper ribosome biogenesis and function.
- mRNA Modification and Regulation: A major discovery in recent years has been the widespread presence of ac4C in eukaryotic mRNA. This modification is predominantly found within the coding sequence (CDS) and is associated with:
 - Increased mRNA Stability: ac4C-modified mRNAs exhibit a longer half-life, protecting them from degradation.
 - Enhanced Translation Efficiency: The presence of ac4C in the CDS promotes more efficient translation, leading to higher protein output. The precise mechanism is thought to involve improved codon-anticodon interactions.

The regulation of mRNA acetylation by NAT10 allows for dynamic control of gene expression in response to cellular signals and stress.

Quantitative Data Summary



The following tables summarize the key quantitative data regarding ac4C in prokaryotes and eukaryotes.

Table 1: Comparison of ac4C Acetyltransferases

Feature	Prokaryotes (TmcA)	Eukaryotes (NAT10/Kre33)
Primary Enzyme	TmcA	NAT10 (humans), Kre33 (yeast)
Domain Structure	Walker-type ATPase, N-acetyltransferase	Helicase, N-acetyltransferase
Energy Dependence	ATP-dependent	ATP-dependent
Substrate Specificity	Highly specific to elongator tRNAMet	Broader: tRNA, rRNA, mRNA
Adaptor Proteins	Not generally required	Required for specific substrates (e.g., THUMPD1/Tan1 for tRNA)

Table 2: Functional Comparison of ac4C Modification

Function	Prokaryotes	Eukaryotes
Translational Fidelity	Primary function; ensures accurate codon recognition by tRNAMet	Contributes to translational accuracy via tRNA and rRNA modification
mRNA Stability	Not a known widespread function	Increases the half-life of target mRNAs
Translation Efficiency	Indirectly affects fidelity	Directly enhances the translation of modified mRNAs
RNA Localization	Not documented	Can promote mRNA localization to stress granules
Primary RNA Targets	Elongator tRNAMet	mRNA, 18S rRNA, tRNASer, tRNALeu



Experimental Protocols

The detection and mapping of ac4C have been revolutionized by the development of specialized high-throughput sequencing techniques.

ac4C-seq (N4-acetylcytidine sequencing)

This method provides quantitative, single-nucleotide resolution mapping of ac4C.

Principle: ac4C is chemically reduced using sodium cyanoborohydride (NaBH4) under acidic conditions. This reduction leads to the formation of a tetrahydro-ac4C adduct, which is misread as a thymine (T) during reverse transcription. By comparing the sequencing data of treated and untreated samples, C-to-T transitions reveal the locations of ac4C.

Detailed Protocol:

- RNA Isolation: Isolate total RNA from the cells or tissues of interest.
- Chemical Reduction: Treat the RNA with sodium cyanoborohydride (NaBH4) in an acidic buffer. A control sample is treated with the buffer alone.
- RNA Fragmentation: Fragment the RNA to a suitable size for sequencing (e.g., ~100-200 nucleotides).
- Library Preparation:
 - Ligate 3' and 5' adapters to the RNA fragments.
 - Perform reverse transcription. The reverse transcriptase will incorporate an adenine (A)
 opposite the reduced ac4C.
 - Amplify the resulting cDNA library via PCR.
- High-Throughput Sequencing: Sequence the prepared libraries on a suitable platform (e.g., Illumina).
- Data Analysis: Align the sequencing reads to the reference transcriptome. Identify C-to-T mismatches that are significantly enriched in the NaBH4-treated sample compared to the



control.

RedaC:T-seq

This is a similar method that also relies on the chemical reduction of ac4C.

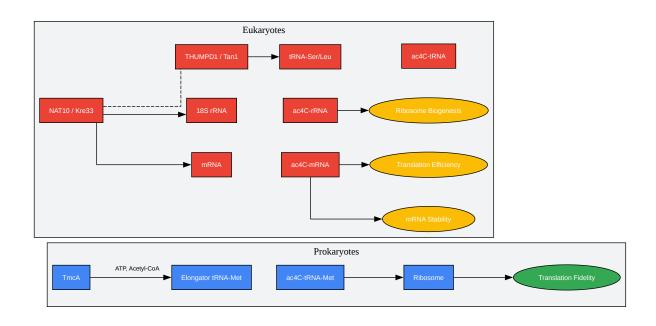
Principle: This protocol also uses NaBH4 to reduce ac4C to tetrahydro-ac4C, which leads to a C-to-T transition during sequencing. A key aspect of this protocol is the use of a knockout or knockdown of the acetyltransferase (e.g., NAT10) as a negative control to reduce false positives.

Detailed Protocol:

- RNA Isolation: Isolate total RNA from both wild-type and NAT10-knockout/knockdown cells.
- rRNA Depletion: Remove ribosomal RNA to enrich for mRNA and other non-rRNA species.
- NaBH4 Treatment: Treat the RNA with NaBH4 to reduce ac4C.
- Library Preparation and Sequencing: Follow standard RNA-seq library preparation protocols, including fragmentation, reverse transcription, and sequencing.
- Data Analysis: Compare the C-to-T mutation rates between the wild-type and NAT10deficient samples. True ac4C sites should show a significantly higher C-to-T transition rate in the wild-type sample.

Visualizations Signaling Pathways and Workflows

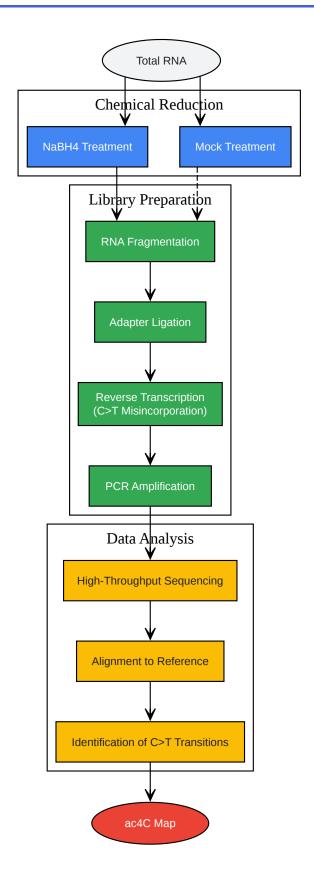




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Caption: Comparative overview of ac4C pathways in prokaryotes and eukaryotes.





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Caption: Experimental workflow for ac4C-seq.



Conclusion and Future Directions

The study of **N4-acetylcytosine** has revealed a fascinating evolutionary divergence in its function. In prokaryotes, ac4C is a highly specific modification dedicated to maintaining the fidelity of translation. In eukaryotes, this modification has been adapted to become a dynamic regulator of mRNA fate, influencing both stability and translation efficiency. This expanded role in eukaryotes presents exciting opportunities for therapeutic intervention, particularly in diseases like cancer where NAT10 is often overexpressed.

Future research should focus on several key areas:

- Prokaryotic ac4C: A more comprehensive, transcriptome-wide analysis of ac4C in various bacterial species is needed to determine if its role extends beyond tRNAMet.
- Eukaryotic Regulation: The upstream signaling pathways that regulate NAT10 activity and the "reader" proteins that recognize and mediate the downstream effects of ac4C on mRNA are still largely unknown.
- Therapeutic Targeting: The development of specific and potent inhibitors of NAT10 could offer novel therapeutic avenues for a range of diseases.

This guide provides a solid foundation for researchers and drug development professionals to delve into the complex and rapidly evolving field of RNA acetylation. The methodologies and comparative data presented herein are intended to facilitate further exploration and discovery in this exciting area of epitranscriptomics.

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